Foroxymithin-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

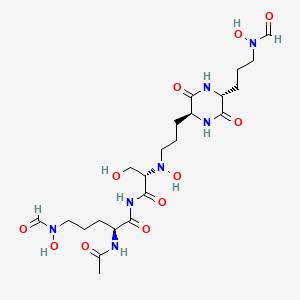

Foroxymithine is a siderophore, a type of small molecular weight compound with a high affinity for iron chelation. It is produced by certain strains of Streptomyces bacteria, such as Streptomyces venezuelae and Streptomyces purpureus . Siderophores like foroxymithine play a crucial role in iron acquisition for bacteria, especially in iron-deficient environments.

Wissenschaftliche Forschungsanwendungen

Foroxymithin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die siderophorvermittelte Eisenaufnahme zu untersuchen.

5. Wirkmechanismus

Foroxymithin entfaltet seine Wirkungen hauptsächlich durch Eisenchelatisierung. Es bindet an Eisenionen und bildet einen stabilen Komplex, den Bakterien für essentielle Prozesse wie Atmung und DNA-Synthese nutzen können . Zusätzlich hemmt Foroxymithin das Angiotensin-Converting-Enzym, das zur Regulierung des Blutdrucks beiträgt .

Vorbereitungsmethoden

Foroxymithin wird typischerweise aus dem eisenarmen Kulturmedium von Streptomyces-Arten isoliert . Die Herstellung umfasst die Kultivierung der Bakterien in einem eisenarmen Medium, gefolgt von mehreren chromatographischen Verfahren zur Isolierung der Verbindung. Die Struktur von Foroxymithin wurde mithilfe von Techniken wie ESI-MS und NMR-Spektroskopie aufgeklärt .

Analyse Chemischer Reaktionen

Foroxymithin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Rolle der Verbindung bei der Eisenchelatisierung unerlässlich.

Substitutionsreaktionen: Häufig verwendete Reagenzien bei diesen Reaktionen sind Hydroxylamin und Formylhydroxylamin.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist der Eisen-Foroxymithin-Komplex, der für seine biologische Funktion entscheidend ist.

Wirkmechanismus

Foroxymithine exerts its effects primarily through iron chelation. It binds to iron ions, forming a stable complex that bacteria can utilize for essential processes such as respiration and DNA synthesis . Additionally, foroxymithine inhibits angiotensin-converting enzyme, which helps regulate blood pressure .

Vergleich Mit ähnlichen Verbindungen

Foroxymithin ist anderen Siderophoren ähnlich, wie zum Beispiel:

Peucechelin: Strukturell ähnlich zu Foroxymithin, ist Peucechelin ein weiteres Siderophor, das von Streptomyces peucetius produziert wird.

Coelichelin, Tsukubachelins A und B, Scabchelin, Turgichelin und Albachelin: Dies sind weitere peptidische Siderophore, die aus Actinomyceten isoliert wurden.

Die einzigartige Fähigkeit von Foroxymithin, über die Koloniegrenze hinaus zu diffundieren, und seine Doppelfunktion als Eisenchelatbildner und Enzyminhibitor unterstreichen seine Besonderheit unter ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

100157-28-6 |

|---|---|

Molekularformel |

C22H37N7O11 |

Molekulargewicht |

575.6 g/mol |

IUPAC-Name |

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

IQMHGRIOYXVPSE-XSLAGTTESA-N |

SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

Isomerische SMILES |

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |

Kanonische SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Foroxymithine; Foroxymithine dihydrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

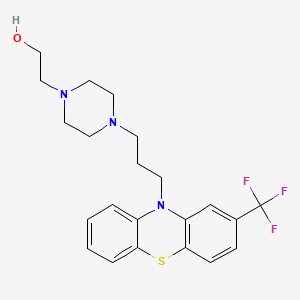

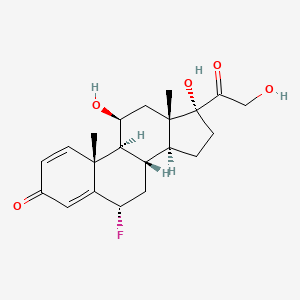

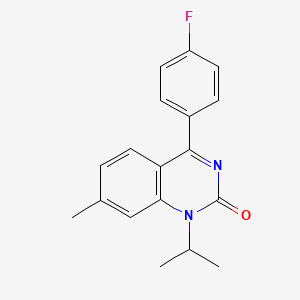

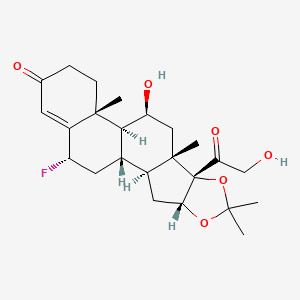

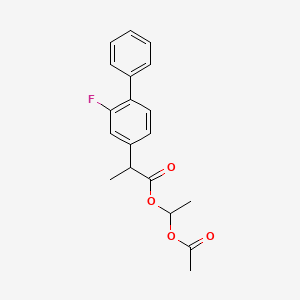

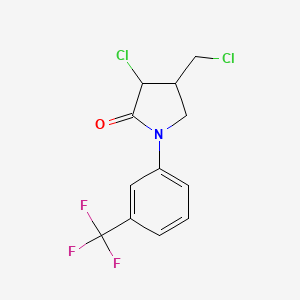

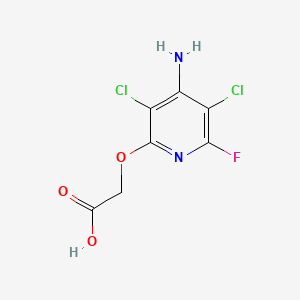

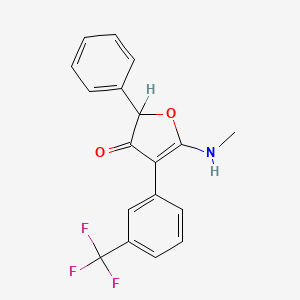

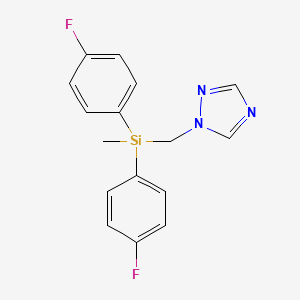

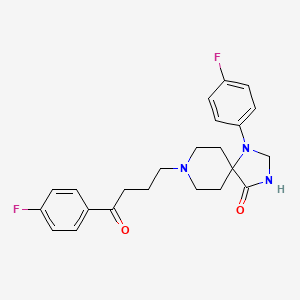

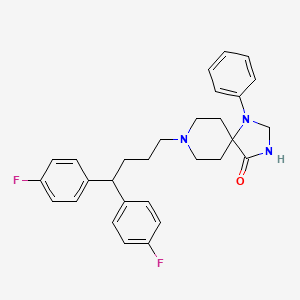

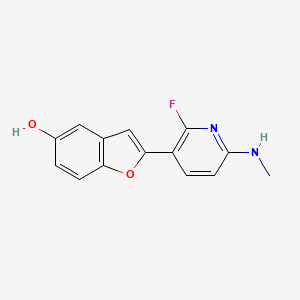

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.